1,3-Didecanoylglycerol
Overview
Description
1,3-Didecanoylglycerol, also known as 1,3-Dicaprin or 1,3-Dicaprinoylglycerol, is a type of diacylglycerol . It has an empirical formula of C23H44O5 and a molecular weight of 400.59 .
Synthesis Analysis
A complete methodology for the preparation of 1,3-DAG, including synthesis, purification, and analysis, has been described . The process involves chemically and enzymatically catalyzed acylglycerol syntheses, recrystallization, and flash chromatography for purification of partial acylglycerols .Molecular Structure Analysis
The molecular structure of 1,3-Didecanoylglycerol is represented by the SMILES stringCCCCCCCCCC(=O)OCC(O)COC(=O)CCCCCCCCC
. The molecular formula is C23H44O5 . Chemical Reactions Analysis
The chemical reactions involved in the formation and use of 1,3-Didecanoylglycerol are complex and involve multiple factors . The lipolytic enzyme is strongly bound to the substrate monolayer, and the quantity of substrate hydrolyzed per minute depends only on the quantity of initially adsorbed lipase .Physical And Chemical Properties Analysis
1,3-Didecanoylglycerol has a molecular weight of 400.59 . The storage temperature is -20°C .Scientific Research Applications
Tumor Promotion in Mouse Skin
- Scientific Field : Cancer Research
- Application Summary : 1,3-Didecanoylglycerol has been evaluated as a complete skin tumor promoter in CD-1 mice . It is a synthetic lipid second messenger and model diacylglycerol .
- Methods of Application : Mice were initiated with 200 nmol 7,12-dimethylbenz[a]anthracene. One week later, the mice received twice daily topical applications of 1,3-Didecanoylglycerol, 5 days/week .
- Results : Initiated mice treated with 5 µmol 1,3-Didecanoylglycerol twice daily developed many tumors, and at 20 weeks there was a 74% tumor incidence and an average of 6.0 tumors/mouse .
Enzymatic Synthesis of 1,3-Diacylglycerols
- Scientific Field : Lipid Biochemistry
- Application Summary : 1,3-Didecanoylglycerol has been used in the solvent-free enzymatic synthesis of 1,3-diacylglycerols by direct esterification of glycerol with saturated fatty acids .
- Methods of Application : A vacuum-driven air bubbling operation mode was developed and evaluated for the enzymatic synthesis of 1,3-DAG of saturated fatty acids, by direct esterification of glycerol with fatty acids in a solvent-free system .
- Results : Some operation parameters were optimized, and 95.3% of lauric acid conversion and 80.3% of 1,3-dilaurin content was obtained after 3-h reaction at 50°C, with 5 wt% of Lipozyme RM IM (based on reactants) amount .
properties
IUPAC Name |
(3-decanoyloxy-2-hydroxypropyl) decanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H44O5/c1-3-5-7-9-11-13-15-17-22(25)27-19-21(24)20-28-23(26)18-16-14-12-10-8-6-4-2/h21,24H,3-20H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPYWNJQNVNYQSQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H44O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90938727 | |
Record name | 2-Hydroxypropane-1,3-diyl didecanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90938727 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
400.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | DG(10:0/0:0/10:0) | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0092962 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
1,3-Didecanoylglycerol | |
CAS RN |
17598-93-5, 53988-07-1 | |
Record name | 1,3-Didecanoylglycerol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017598935 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Didecanoic acid, diester with glycerol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053988071 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Hydroxypropane-1,3-diyl didecanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90938727 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Didecanoic acid, diester with glycerol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.531 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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